2-Amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
CAS No.: 339318-77-3
Cat. No.: VC15506199
Molecular Formula: C24H18F3N3O3
Molecular Weight: 453.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339318-77-3 |
|---|---|
| Molecular Formula | C24H18F3N3O3 |
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C24H18F3N3O3/c25-24(26,27)14-3-1-4-15(10-14)30-17-5-2-6-18(31)22(17)21(16(11-28)23(30)29)13-7-8-19-20(9-13)33-12-32-19/h1,3-4,7-10,21H,2,5-6,12,29H2 |
| Standard InChI Key | RMKFIKLTBOKTDT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 2-Amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is C₂₄H₁₈F₃N₃O₃, with a molecular weight of 453.4 g/mol. The presence of a hexahydroquinoline core confers rigidity to the structure, while the 1,3-benzodioxole group introduces electron-rich aromaticity. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 339318-77-3 |
| Molecular Formula | C₂₄H₁₈F₃N₃O₃ |
| Molecular Weight | 453.4 g/mol |
| XLogP3-AA (Predicted) | 4.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Stereoelectronic Characteristics
The quinoline nitrogen and cyano (-CN) group at position 3 create electron-deficient regions, facilitating interactions with enzymatic active sites. The 1,3-benzodioxole moiety, a common feature in acetylcholinesterase (AChE) inhibitors, may contribute to π-π stacking with aromatic residues in target proteins . Density functional theory (DFT) studies of analogous compounds suggest that the trifluoromethyl group induces a dipole moment of approximately 2.1 D, enhancing binding affinity to hydrophobic pockets.
Synthetic Methodologies
Multi-Step Synthesis Overview
The synthesis of this compound typically involves a Friedländer annulation between 6-amino-1,3-benzodioxole-5-carbaldehyde and a suitably functionalized cyclohexenone derivative. Key steps include:
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Aldol Condensation: Formation of the quinoline backbone via acid- or base-catalyzed cyclization.
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Introduction of the Trifluoromethyl Group: Electrophilic aromatic substitution using trifluoromethyl iodide under palladium catalysis.
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Cyanidation: Nucleophilic displacement of a leaving group (e.g., chloride) at position 3 using potassium cyanide .
Reaction Optimization
Optimal yields (68–72%) are achieved using ethanol as a solvent at 80°C, with catalytic amounts of CuI (5 mol%) to facilitate the trifluoromethylation step. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) affords the final product with >95% purity.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aldol Condensation | EtOH, HCl (cat.), 80°C, 12 h | 68 |
| Trifluoromethylation | CF₃I, Pd(OAc)₂, DMF, 100°C, 8 h | 72 |
| Cyanidation | KCN, DMSO, rt, 6 h | 85 |
Mechanistic Insights
Enzyme Interaction Dynamics
Steady-state kinetic analyses reveal mixed-type inhibition against AChE, with a Kᵢ value of 1.2 μM. The compound’s planar structure allows insertion into the enzyme’s peripheral anionic site (PAS), disrupting substrate binding. Time-dependent inhibition studies show a kₐₙₐₜ/Kᵢ ratio of 1.8 × 10³ M⁻¹s⁻¹, indicative of rapid enzyme inactivation .
Neuroprotective Effects
In silico predictions using QikProp software suggest a blood-brain barrier permeability (BBB+) score of 4.7, comparable to rivastigmine. The 1,3-benzodioxole moiety may further attenuate oxidative stress by scavenging reactive oxygen species (ROS) with an EC₅₀ of 18.9 μM in neuronal cell cultures.
Medicinal Chemistry Applications
Lead Optimization Strategies
Recent efforts focus on modifying the hexahydroquinoline ring to improve metabolic stability. N-Methylation of the amino group at position 2 reduces hepatic clearance by 30% in microsomal assays, while replacing the cyano group with a carbamate enhances oral bioavailability (F = 65%) in rodent models.
Structure-Activity Relationships (SAR)
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Trifluoromethyl Position: Para-substitution on the phenyl ring increases AChE inhibition by 2.3-fold compared to meta-substitution.
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Benzodioxole Ring: Removal of the methylenedioxy group abolishes antioxidant activity, underscoring its critical role in redox modulation .
Recent Research Advances
Preclinical Development
A 2024 toxicokinetic study in Sprague-Dawley rats reported no hepatotoxicity at doses ≤50 mg/kg, contrasting earlier quinoline derivatives. Plasma half-life (t₁/₂ = 6.2 h) and volume of distribution (Vd = 8.7 L/kg) support twice-daily dosing regimens.
Collaborative Drug Discovery Initiatives
The compound is listed in the NIH’s Molecular Libraries Program as ML345, with high-throughput screening underway to identify off-target interactions. Preliminary data indicate weak agonism at the 5-HT₂A receptor (EC₅₀ = 23 μM), suggesting potential psychotropic side effects requiring further investigation.
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